molecular formula C16H25N B3131677 N-(Cyclohexylmethyl)-2,4,6-trimethylaniline CAS No. 356540-01-7

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline

Cat. No.: B3131677
CAS No.: 356540-01-7
M. Wt: 231.38 g/mol
InChI Key: FBNUOAVWSKGPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the aniline ring, which is further substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2,4,6-trimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2,4,6-trimethylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexylmethyl-2,4,6-trimethylaniline.

    Substitution: Halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylmethyl)-2,4,6-trimethylaniline: Unique due to the presence of both cyclohexylmethyl and trimethyl groups.

    2,4,6-Trimethylaniline: Lacks the cyclohexylmethyl group, resulting in different chemical properties.

    Cyclohexylmethylamine: Lacks the aromatic ring and methyl substitutions.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2,4,6-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNUOAVWSKGPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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